Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Process Chemistry Thermal Stability Purification

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS 91600-33-8) is a fluorinated β-hydroxy ester with the molecular formula C₇H₁₁F₃O₃ and a molecular weight of 200.16 g/mol. It exists as a colorless to pale yellow liquid with a boiling point of 180–184°C and a density of 1.233 g/cm³.

Molecular Formula C7H11F3O3
Molecular Weight 200.16 g/mol
CAS No. 91600-33-8
Cat. No. B3431600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
CAS91600-33-8
Molecular FormulaC7H11F3O3
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C(C(F)(F)F)O
InChIInChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3
InChIKeyMFRIOKNLYRUYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 91600-33-8): Procurement-Grade Properties and Baseline Specifications


Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS 91600-33-8) is a fluorinated β-hydroxy ester with the molecular formula C₇H₁₁F₃O₃ and a molecular weight of 200.16 g/mol . It exists as a colorless to pale yellow liquid with a boiling point of 180–184°C and a density of 1.233 g/cm³ . The compound contains a trifluoromethyl group, a secondary alcohol, an ethyl ester, and two chiral centers, classifying it as a chiral fluorinated building block with potential utility in asymmetric synthesis and medicinal chemistry [1]. Commercially available with a typical purity specification of ≥97% , this compound serves as a research and development intermediate rather than a finished product.

Why Generic Substitution of Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 91600-33-8) Fails: Critical Physicochemical and Stereochemical Differentiation


Within the class of trifluoromethylated β-hydroxy esters, superficial structural similarities often lead to erroneous substitution in synthetic protocols. However, ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS 91600-33-8) diverges sharply from its nearest analogs—such as the non-methylated ethyl 3-hydroxy-4,4,4-trifluorobutyrate (CAS 372-30-5) or the non-fluorinated ethyl 2-methyl-3-hydroxybutyrate (CAS 27372-03-8)—across multiple quantifiable physicochemical dimensions [1]. The presence of the 2-methyl substituent introduces a second chiral center, alters lipophilicity (ΔLogP ≥ 0.6), and significantly elevates the boiling point (ΔBP ≥ 90°C) relative to the non-methylated analog, thereby impacting purification strategy, reaction solvent selection, and downstream derivatization kinetics [2]. Consequently, direct replacement without re-optimization of conditions risks yield loss, impurity formation, or stereochemical erosion. The following quantitative evidence guide delineates the specific, measurable differences that justify preferential procurement of this compound for defined applications.

Quantitative Differentiation of Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 91600-33-8) Against Closest Analogs: A Procurement-Focused Evidence Guide


Boiling Point Differentiation for Distillation and Reaction Engineering: Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate vs. Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS 91600-33-8) exhibits a boiling point of 180–184°C , which is approximately 90–94°C higher than that of its non-methylated analog, ethyl 3-hydroxy-4,4,4-trifluorobutyrate (CAS 372-30-5), which boils at 90°C . This substantial difference (Δ = +90–94°C) is attributed to the additional methyl group at the 2-position, which increases molecular weight and alters intermolecular interactions, including hydrogen bonding networks.

Process Chemistry Thermal Stability Purification

Lipophilicity (LogP) Differentiation for Membrane Permeability and Chromatographic Optimization: Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate vs. Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate

The computed lipophilicity (XLogP3-AA) of ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is 1.5 [1], whereas that of the non-methylated analog ethyl 3-hydroxy-4,4,4-trifluorobutyrate is 0.9 [2]. This difference (ΔLogP = +0.6) reflects the contribution of the 2-methyl group to the molecule's hydrophobicity.

Medicinal Chemistry ADME Chromatography

Acidity (pKa) Differentiation for Acid/Base Extraction and Reactivity Tuning: Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate vs. Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate

The predicted pKa of the hydroxyl group in ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is 11.73 ± 0.20 , whereas the corresponding pKa for ethyl 3-hydroxy-4,4,4-trifluorobutyrate is predicted to be 0.76 ± 0.70 . This dramatic difference (ΔpKa ≈ +10.97) indicates that the 2-methyl substituent profoundly reduces the acidity of the adjacent hydroxyl proton.

Synthetic Methodology Extraction Protecting Group Strategy

Density Differentiation for Formulation and Liquid Handling: Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate vs. Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate has a reported density of 1.233 g/cm³ , while ethyl 3-hydroxy-4,4,4-trifluorobutyrate has a density of 1.28 g/cm³ . The difference (Δ = -0.047 g/cm³) is modest but measurable.

Formulation Material Science Automated Synthesis

Chiral Center Availability for Asymmetric Synthesis: Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate as a Dual Stereocenter Building Block

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate possesses two chiral centers (C2 and C3), rendering it a mixture of diastereomers when supplied as the racemate [1]. In contrast, the non-methylated analog ethyl 3-hydroxy-4,4,4-trifluorobutyrate contains only a single chiral center. The presence of the second stereocenter enables diastereoselective transformations and has been noted as a feature that makes this molecule a suitable candidate for studying parity-violating energy differences between enantiomers [2].

Asymmetric Synthesis Chiral Pool Diastereoselectivity

Impact of Trifluoromethyl Substitution on Boiling Point and Lipophilicity: Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate vs. Non-Fluorinated Ethyl 2-Methyl-3-Hydroxybutyrate

Replacement of the trifluoromethyl group with a methyl group yields ethyl 2-methyl-3-hydroxybutyrate (CAS 27372-03-8). This non-fluorinated analog exhibits a boiling point of 215.7 °C at 760 mmHg and a LogP of 0.57 , compared to 180–184 °C and XLogP3-AA = 1.5 for the trifluoromethylated target compound [1]. The CF₃ group lowers the boiling point by approximately 32–36 °C while increasing lipophilicity by nearly 1 LogP unit, illustrating the unique electronic and steric effects of fluorine substitution.

Fluorine Chemistry Physicochemical Properties Lead Optimization

High-Value Application Scenarios for Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 91600-33-8) Based on Quantitative Differentiation


Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmaceuticals

Given its two chiral centers and demonstrated relevance in parity-violation studies [1], ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate serves as a privileged starting material for the construction of enantioenriched, trifluoromethylated drug candidates. The dual stereocenters allow for diastereoselective reactions that can set multiple stereocenters in a single transformation, a feature absent in simpler mono-chiral analogs.

High-Temperature Reaction Solvent or Reagent for Thermally Demanding Transformations

With a boiling point of 180–184°C, this compound is suitable for reactions requiring elevated temperatures without the need for sealed vessels, unlike its lower-boiling analog (90°C) . This property facilitates solvent-free or high-temperature coupling reactions, such as transesterifications or nucleophilic substitutions, where thermal energy is beneficial for kinetics.

Lipophilicity Optimization in Fluorinated Drug Candidate Design

The XLogP3-AA value of 1.5 for this compound is significantly higher than that of the non-methylated analog (0.9) [2], making it a superior choice for probing the effect of increased lipophilicity on membrane permeability and metabolic stability in lead optimization programs. The additional methyl group provides a tunable handle for modulating physicochemical properties without altering the core trifluoromethyl pharmacophore.

Precursor for Trifluoromethylated Heterocycles via Condensation and Cyclization

The β-hydroxy ester motif, combined with the electron-withdrawing trifluoromethyl group, enables versatile derivatization. For instance, the hydroxyl group can be activated for substitution or elimination, while the ester can undergo hydrolysis, amidation, or reduction. These transformations can lead to trifluoromethylated lactones, amino alcohols, or heterocycles that are valuable in agrochemical and pharmaceutical discovery.

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